(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate
Description
Historical Development and Research Significance
The discovery of benzyloxycarbonyl (Cbz) protecting groups in the 1930s by Leonidas Zervas and Max Bergmann revolutionized peptide synthesis by enabling selective amine protection. This innovation laid the groundwork for derivatives like (2R,4S)-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, which emerged as a key intermediate in stereocontrolled synthesis. Early applications focused on overcoming racemization challenges during solid-phase peptide assembly, as the Cbz group provided stability under acidic conditions while allowing mild hydrogenolytic deprotection.
The compound’s rigid pyrrolidine scaffold and chiral centers (2R,4S) made it invaluable for studying conformational effects on peptide secondary structures. By the 1980s, researchers utilized similar Cbz-protected proline analogs to develop enzyme inhibitors targeting post-proline cleaving enzymes, showcasing its pharmacological relevance.
Table 1: Key Milestones in Cbz-Protected Amino Acid Research
Position Within Pyrrolidine-Based Research
Pyrrolidine derivatives occupy a central role in medicinal chemistry due to their constrained ring structures and ability to mimic bioactive conformations. The (2R,4S) stereochemistry of this compound provides distinct advantages:
- Stereochemical Rigidity : The fused ring system restricts rotational freedom, favoring specific peptide conformations like polyproline helices.
- Hydrogen Bonding Capacity : The carbamate and ester functionalities enable interactions with biological targets, as seen in collagen-mimetic peptides.
Comparative studies with simpler pyrrolidines reveal enhanced metabolic stability when the Cbz group is present, making it a preferred scaffold for prodrug design.
Relationship to Proline Chemistry
Structurally, this compound is a methyl-esterified, Cbz-protected analog of 4-hydroxyproline, a collagen component critical for triple-helix stability. Key distinctions include:
Table 2: Comparison of Proline Derivatives
The methyl ester moiety improves solubility in nonpolar media, facilitating solid-phase synthesis, while the Cbz group allows orthogonal deprotection strategies.
Academic Research Evolution
Academic interest has progressed through three phases:
- Foundational (1930s–1960s) : Focused on Cbz group applications in peptide chain elongation.
- Methodological (1970s–2000s) : Developed asymmetric synthesis routes for (2R,4S) configurations using β-lactone intermediates.
- Applied (2010s–present) : Explored biomedical applications, including skin permeation enhancers and enzyme inhibitors.
Recent infrared spectroscopy studies demonstrate that such derivatives interact preferentially with stratum corneum lipids, enabling transdermal drug delivery without protein denaturation.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYGFJHMKWJTTE-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Arginase Inhibition
Arginase is an enzyme involved in the urea cycle, converting L-arginine into L-ornithine and urea. Its inhibition has therapeutic implications in various conditions, including cancer and inflammatory diseases. The compound (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate has been studied for its potential to inhibit arginase activity.
- Mechanism of Action : The compound acts by binding to the active site of arginase, preventing the conversion of L-arginine. This inhibition can lead to increased levels of L-arginine, which is beneficial in certain pathological conditions where arginine depletion occurs.
- Case Studies : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at nanomolar concentrations .
Metalloproteinase Inhibition
Metalloproteinases are enzymes that degrade extracellular matrix components, playing a role in tissue remodeling and repair. Dysregulation of these enzymes is associated with various diseases, including cancer metastasis and arthritis.
- Inhibitory Potential : this compound has shown promise as a metalloproteinase inhibitor. Compounds with similar structures have been documented to effectively inhibit metalloproteinases, suggesting that this compound may also exhibit similar properties .
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activities of this compound compared to other known inhibitors:
Mechanism of Action
The mechanism of action of (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, also known by its CAS number 132606-01-0, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21NO4, with a molecular weight of 279.33 g/mol. The compound features a pyrrolidine ring that is substituted with a benzyloxycarbonyl group, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 132606-01-0 |
| PubChem ID | 69110896 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors allows it to potentially disrupt normal cellular functions.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as arginase, which plays a crucial role in the urea cycle and immune response modulation. Inhibiting arginase can enhance arginine availability in the tumor microenvironment, potentially leading to increased anti-tumor immunity .
Antitumor Activity
In vivo studies have demonstrated that compounds related to this compound exhibit antitumor properties. For instance, a prodrug derived from this compound was shown to significantly increase arginine levels in tumor models, resulting in tumor growth inhibition when combined with immune checkpoint inhibitors .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been evaluated in preclinical models. The compound demonstrated favorable absorption characteristics, although modifications were necessary to enhance oral bioavailability. Structural modifications aimed at improving transport across cell membranes have been explored .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Activity |
|---|---|---|
| This compound | 132606-01-0 | Potential arginase inhibitor |
| Proline-based arginase inhibitor | Not specified | Enhanced tumor immunity |
| Fluoroacetate | Not specified | Disruption of citric acid cycle |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via stereoselective ring-opening of protected pyrrolidine precursors. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are used to protect the amine during synthesis . Key steps include:
- Enantiomeric control : Use of chiral auxiliaries or asymmetric catalysis to maintain the (2R,4S) configuration.
- Purification : Reverse-phase HPLC or flash chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
- Purity validation : LC-MS (>98% purity) and chiral HPLC to confirm stereochemical integrity .
Q. How do protecting groups like benzyloxycarbonyl (Cbz) influence the reactivity of this compound in subsequent reactions?
- Methodology : The Cbz group acts as an orthogonal protecting agent, allowing selective deprotection under mild hydrogenolysis conditions (e.g., H₂/Pd-C). This enables sequential functionalization of the pyrrolidine ring without disrupting other sensitive groups (e.g., esters or amides). Comparative studies with Boc-protected analogs show that Cbz offers better stability under acidic conditions but requires careful handling due to flammability risks during hydrogenolysis .
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters and dihedral angles .
- NMR spectroscopy : H-H NOESY correlations identify spatial proximity of protons (e.g., between the Cbz group and pyrrolidine ring) .
- Optical rotation : Matches observed [α] values with literature data for (2R,4S) configuration .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its utility in peptide synthesis, particularly in preventing β-sheet aggregation?
- Methodology : The (2R,4S) configuration introduces conformational constraints that mimic pseudo-proline motifs. These constraints disrupt regular secondary structures, reducing aggregation during solid-phase peptide synthesis (SPPS). Studies on similar Cbz-protected pyrrolidines demonstrate enhanced solubility in DMF and improved coupling efficiency in challenging sequences (e.g., poly-Q regions) .
Q. What strategies are recommended for handling hygroscopic or air-sensitive derivatives of this compound during storage?
- Methodology :
- Storage : Argon-purged, airtight containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the methyl ester.
- Handling : Use of gloveboxes for weighing and dissolution in anhydrous solvents (e.g., THF or DCM).
- Stability monitoring : Periodic TLC or F NMR (for fluorinated analogs) to detect degradation .
Q. How can contradictions in spectroscopic data (e.g., unexpected C NMR shifts) be resolved during structural characterization?
- Methodology :
- Dynamic effects : Variable-temperature NMR to identify conformational exchange (e.g., ring puckering in pyrrolidine).
- Computational validation : DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts and compare them with experimental data .
- Cross-validation : High-resolution mass spectrometry (HRMS) confirms molecular formula, ruling out isomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
